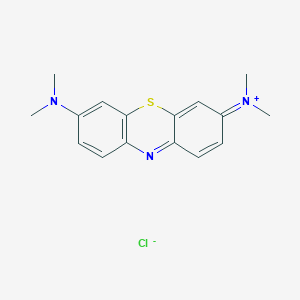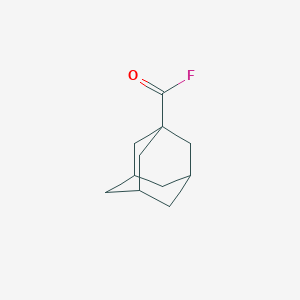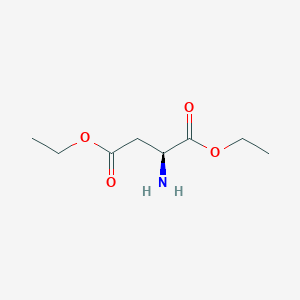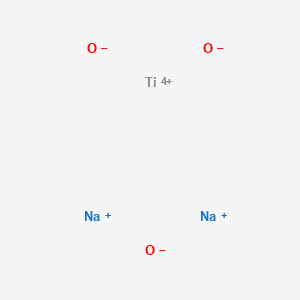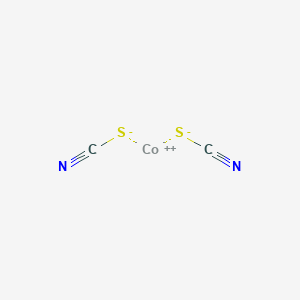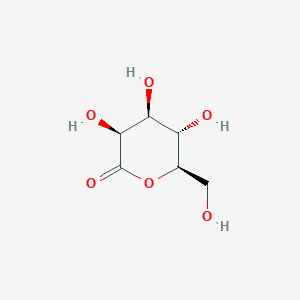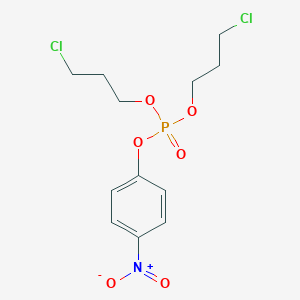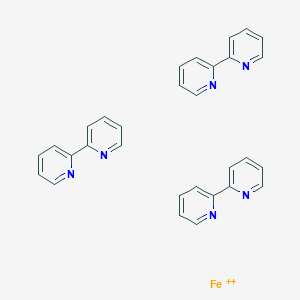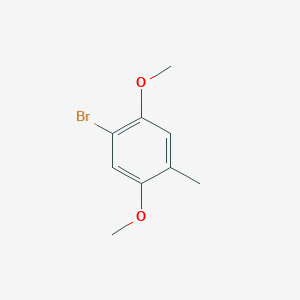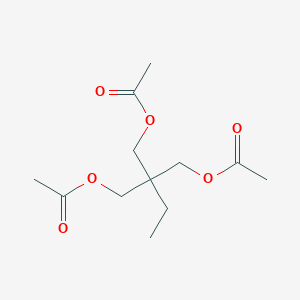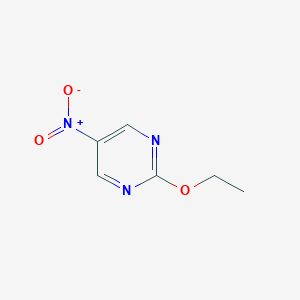
2-Ethoxy-5-nitropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-nitropyrimidine is a chemical compound that belongs to the family of pyrimidines. It has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is known for its unique properties, including its ability to act as a versatile building block in the synthesis of various pharmaceuticals. In
Aplicaciones Científicas De Investigación
2-Ethoxy-5-nitropyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. This compound has been used as a building block in the synthesis of various pharmaceuticals, including antitumor agents, antiviral agents, and antibacterial agents. It has also been used in the development of novel herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-nitropyrimidine is not well understood. However, studies have shown that this compound exhibits its biological activities by inhibiting specific enzymes and proteins. For example, it has been reported to inhibit the growth of bacteria by inhibiting the activity of DNA gyrase and topoisomerase IV. It has also been shown to inhibit the growth of cancer cells by inhibiting the activity of tyrosine kinases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Ethoxy-5-nitropyrimidine exhibits a wide range of biochemical and physiological effects. It has been reported to exhibit antibacterial and antifungal activity by inhibiting the growth of specific bacteria and fungi. It has also been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Moreover, it has been reported to exhibit herbicidal and insecticidal activity by inhibiting the growth of specific plants and insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Ethoxy-5-nitropyrimidine in lab experiments is its versatility. It can be used as a building block in the synthesis of various pharmaceuticals, making it a valuable tool in drug discovery and development. Moreover, this compound exhibits a wide range of biological activities, making it useful in various fields of research. However, one of the limitations of using 2-Ethoxy-5-nitropyrimidine is its potential toxicity. It has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the research on 2-Ethoxy-5-nitropyrimidine. One of the most promising areas of research is the development of novel pharmaceuticals using this compound as a building block. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets. Additionally, research on the potential toxicity of this compound and its derivatives is needed to ensure its safety in future applications. Finally, studies on the environmental impact of 2-Ethoxy-5-nitropyrimidine and its derivatives are needed to ensure their safe use in agriculture and other industries.
Métodos De Síntesis
The synthesis of 2-Ethoxy-5-nitropyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction between ethyl cyanoacetate and 2,4-dichloro-5-nitropyrimidine in the presence of a base. This reaction yields 2-Ethoxy-5-nitropyrimidine as a yellow solid with a high yield. Other methods of synthesis include the reaction between ethyl cyanoacetate and 2,4-dichloro-5-aminopyrimidine followed by nitration and the reaction between ethyl cyanoacetate and 2,5-dichloro-4-nitropyrimidine.
Propiedades
Número CAS |
13207-98-2 |
|---|---|
Nombre del producto |
2-Ethoxy-5-nitropyrimidine |
Fórmula molecular |
C6H7N3O3 |
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
2-ethoxy-5-nitropyrimidine |
InChI |
InChI=1S/C6H7N3O3/c1-2-12-6-7-3-5(4-8-6)9(10)11/h3-4H,2H2,1H3 |
Clave InChI |
RXXOFJDSHUEKPM-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=C(C=N1)[N+](=O)[O-] |
SMILES canónico |
CCOC1=NC=C(C=N1)[N+](=O)[O-] |
Otros números CAS |
13207-98-2 |
Sinónimos |
Pyrimidine, 2-ethoxy-5-nitro- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



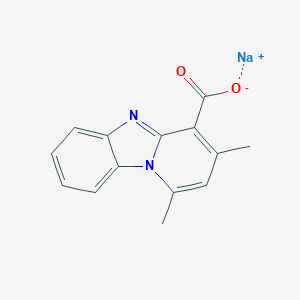

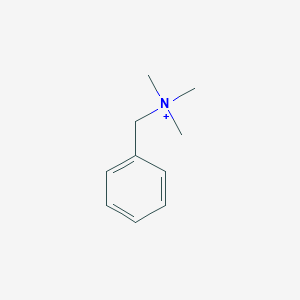
![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
